2-(BUTYLAMINO)-3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
2-(BUTYLAMINO)-3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butylamino group, a methoxycarbonyl group, and a phenylamino group attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BUTYLAMINO)-3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps. One common approach is the reaction of 2-methoxyphenyl isocyanate with butylamine to form an intermediate, which is then reacted with a suitable butanoic acid derivative under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(BUTYLAMINO)-3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(BUTYLAMINO)-3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(BUTYLAMINO)-3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used in similar synthetic applications and as a protecting group for amines.
Pinacol boronic esters: Utilized in organic synthesis for their reactivity and stability.
Uniqueness
2-(BUTYLAMINO)-3-{[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-(butylamino)-4-(2-methoxycarbonylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-4-9-17-13(15(20)21)10-14(19)18-12-8-6-5-7-11(12)16(22)23-2/h5-8,13,17H,3-4,9-10H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIRSAFALFHGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=CC=C1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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